molecular formula C13H16N2O5 B2624984 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide CAS No. 331863-00-4

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2624984
CAS No.: 331863-00-4
M. Wt: 280.28
InChI Key: ZXCZZNPPDOOUTO-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The intermediate product is then reacted with 2-methoxyethylamine to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxalamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the dihydrobenzo[b][1,4]dioxin moiety.

    Reduction: Reduced forms of the oxalamide group.

    Substitution: Substituted oxalamide derivatives.

Scientific Research Applications

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with proteins, potentially inhibiting their function. The dihydrobenzo[b][1,4]dioxin moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of both the dihydrobenzo[b][1,4]dioxin and oxalamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-18-5-4-14-12(16)13(17)15-9-2-3-10-11(8-9)20-7-6-19-10/h2-3,8H,4-7H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCZZNPPDOOUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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